molecular formula C16H29N3O6 B13729739 Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate oxalate

Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate oxalate

Cat. No.: B13729739
M. Wt: 359.42 g/mol
InChI Key: FAFZWHWLSGMTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate oxalate is a chemical compound with the molecular formula C14H27N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of more complex molecules.

Preparation Methods

The synthesis of tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate oxalate typically involves multiple steps. One common method includes the reaction of tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate with oxalic acid to form the oxalate salt. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate oxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate oxalate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The pathways involved in these interactions are still under investigation, and further research is needed to fully understand the compound’s mechanism of action .

Comparison with Similar Compounds

Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate oxalate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific applications and properties.

Properties

Molecular Formula

C16H29N3O6

Molecular Weight

359.42 g/mol

IUPAC Name

tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate;oxalic acid

InChI

InChI=1S/C14H27N3O2.C2H2O4/c1-14(2,3)19-13(18)16-8-5-12(6-9-16)17-7-4-11(15)10-17;3-1(4)2(5)6/h11-12H,4-10,15H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

FAFZWHWLSGMTBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(C2)N.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.